molecular formula C15H14O4 B1675448 Lunularic acid CAS No. 23255-59-6

Lunularic acid

Cat. No. B1675448
CAS RN: 23255-59-6
M. Wt: 258.27 g/mol
InChI Key: GFSQDOUEUWXRSL-UHFFFAOYSA-N
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Description

Lunularic acid is a dihydrostilbenoid found in the liverwort Lunularia cruciata and in the roots of Hydrangea macrophylla . A this compound decarboxylase has been detected from the liverwort Conocephalum conicum .


Synthesis Analysis

A new functionalised sulphone-based building block has been synthesised that enabled C-C bond formation through Julia olefination. The utility of the developed building block was demonstrated by successful synthesis of two natural products this compound, hydrangeic acid and initial libraries of their analogues .


Molecular Structure Analysis

The molecular formula of this compound is C15H14O4 . The IUPAC name is 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid . The molecular weight is 258.27 g/mol .


Chemical Reactions Analysis

It was hypothesized that both polyketide reductase (PKR) and stilbenecarboxylate synthase 1 (STCS1) were involved in the LA biosynthesis . The results indicated that MpSTCS1s from Marchantia polymorpha catalyzed both C2→C7 aldol-type and C6→C1 Claisen-type cyclization using dihydro-p-coumaroyl-coenzyme A (CoA) and malonyl-CoA as substrates to yield a C6-C2-C6 skeleton of dihydro-resveratrol following decarboxylation and the C6-C3-C6 type of phloretin in vitro .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 258.27 g/mol . The molecular formula is C15H14O4 . The percent composition is C 69.76%, H 5.46%, O 24.78% .

Scientific Research Applications

  • Biological Activities and Efficient Preparation :

    • Lunularic acid exhibits multiple biological activities including dormancy induction, antifungal properties, inhibition of thromboxane synthetase and hyaluronidase, and plant growth inhibition. A quantitative method to obtain this compound from hydrangenol using sodium borohydride-palladium chloride has been developed. Related derivatives also show plant growth inhibitory, hyaluronidase inhibitory, and piscicidal activities (Hashimoto, Tori, & Asakawa, 1988).
  • Occurrence in Plants :

    • This compound is generally found in algae but is not detected in mosses, pteridophytes, or widely in higher plants. This has implications for chemotaxonomy and phylogeny, particularly in understanding the mutually exclusive occurrence of this compound and abscisic acid in different plant groups (Pryce, 1972).
  • Presence in Liverworts, Algae, and Hydrangea :

    • This compound and lunularin are present in various species of hepatics, but not in Anthrocerotales or Algae. This compound and related compounds are also identified in extracts of Hydrangea macrophylla roots (Gorham, 1977).
  • Influence of Environmental Conditions :

    • The concentration of this compound in cultured cells of the liverwort Marchantia polymorpha varies with growth stages and is notably increased under phosphate deficiency in the culture medium (Abe & Ohta, 1983).
  • Metabolism in Liverworts :

    • This compound metabolism in the liverwort Lunularia cruciata leads to the production of lunularin, a natural C14-dihydrostilbene derivative. This establishes this compound's role in the phenylpropanoid-polymalonate pathway and suggests a mechanism for the photoperiodic control of liverwort growth (Pryce, 1972).
  • Growth Inhibition and IAA Oxidation :

    • This compound and its analogues exhibit growth inhibitory activities in liverwort and cress, but no clear structure-activity correlation was observed. Their effects on in vitro IAA-oxidase activity were also examined (Gorham, 1978).
  • Intracellular Localization :

    • A study on Marchantia polymorpha L. revealed that this compound and prethis compound are primarily distributed in the vacuoles and cytoplasm of the cells (Imoto & Ohta, 1985).
  • Receptor Binding :

    • This compound binds moderately to the receptor for 1-N-naphthylphthalamic acid in maize coleoptiles and zucchini hypocotyls, inhibiting auxin egress from membrane vesicles without preventing gravitropic response (Katekar, Venis, & Geissler, 1993).
  • Biosynthesis in Liverworts :

    • This compound biosynthesis in Lunularia cruciata follows the phenylpropanoid-polymalonate pathway. The role of hydrangenol and hydrangeic acid as intermediates in this pathway has been suggested (Pryce, 1971).
  • Similarity to Abscisic Acid :

    • This compound inhibits germination and growth in various plants and has activities similar to abscisic acid. Computational analysis suggests that this compound and abscisic acid share structural similarities and possibly bind to the same receptor in higher plants (Yoshikawa et al., 2002).

Mechanism of Action

Target of Action

Lunularic acid (LA) is a key precursor for macrocyclic bisbibenzyl synthesis in nonvascular liverworts . The primary targets of LA are the enzymes Stilbenecarboxylate synthase (STCS) and Polyketide reductase (PKR), which are hypothesized to be key enzymes in the biosynthesis pathway of LA .

Mode of Action

The interaction between STCS1 and PKR proteins has been shown to promote the formation of LA within the body . This protein-protein interaction is essential for the accumulation of LA in plants . The interaction suggests that there may be different catalytic mechanisms between CHS-CHR and STCS1-PKR, which is worth further study .

Biochemical Pathways

The biosynthesis of LA involves the enzymes STCS and PKR . STCS1s from Marchantia polymorpha catalyze both C2-C7 aldol-type and C6-C1 Claisen-type cyclization using dihydro-p-coumaroyl-coenzyme A (CoA) and malonyl-CoA as substrates to yield a C6-C2-C6 skeleton of dihydro-resveratrol following decarboxylation and the C6-C3-C6 type of phloretin in vitro .

Result of Action

LA has been found to have good biological activity, such as anti-tumor, antioxidant, anti-fungal, and anti-viral effects . High doses of la have been found to promote multi-directional toxicity .

Action Environment

The action of LA can be influenced by environmental factors. For instance, the interaction between STCS1 and PKR proteins, which is essential for the accumulation of LA in plants, can be influenced by the plant’s biological environment

Future Directions

Bryophytes, including those that produce Lunularic acid, are contributing to the arsenal of natural bioactive compounds against fungi . The exploitation of their chemical weapons for pharmacological purposes dates back to several decades in a number of fields of application, relying on the observation that plant metabolites successfully evolved/selected for antagonistic activities against microbial pathogens could be employed as the bioactives reservoir, suitable in their native form or being specifically modified to tailoring their biological effect .

properties

IUPAC Name

2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-12-8-5-10(6-9-12)4-7-11-2-1-3-13(17)14(11)15(18)19/h1-3,5-6,8-9,16-17H,4,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSQDOUEUWXRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177826
Record name Lunularic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23255-59-6
Record name Lunularic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23255-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lunularic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lunularic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUNULARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZQ3FYV21C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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